Intrinsic Sympathomimetic Activity (ISA) Dose-Response Differentiation from Propranolol
Oxprenolol's intrinsic sympathomimetic activity (ISA) produces a fundamentally different dose-response relationship compared to propranolol, a non-ISA beta-blocker. In a study of healthy volunteers using a standardized exercise test, increasing doses of propranolol (80 mg to 640 mg) produced progressively greater reductions in exercise heart rate (EHR) with no plateau. In contrast, oxprenolol (80 mg to 640 mg) exhibited a flattening of the dose-response curve, where increases beyond a certain dose produced almost no further increase in effect [1]. This demonstrates the partial agonist activity of oxprenolol, which limits maximal beta-blockade and prevents excessive bradycardia.
| Evidence Dimension | Dose-response relationship for reduction in exercise heart rate (EHR) |
|---|---|
| Target Compound Data | Oxprenolol: Initial substantial increase in effect with increasing dose, followed by plateau (flattened dose-response curve) |
| Comparator Or Baseline | Propranolol: Progressive increase in effect with increasing dose, reaching limits of dose levels examined (no plateau) |
| Quantified Difference | Qualitative difference in curve shape; oxprenolol plateaus, propranolol does not. |
| Conditions | Healthy volunteers; Standardized exercise test; Doses up to 640 mg for both drugs. |
Why This Matters
This pharmacodynamic difference means oxprenolol cannot be easily titrated to a higher level of beta-blockade, limiting its maximum chronotropic suppression and offering a potential safety advantage against severe bradycardia.
- [1] McDevitt DG, Brown HC, Carruthers SG, Shanks RG. Influence of intrinsic sympathomimetic activity and cardioselectivity on beta adrenoceptor blockade. Clin Pharmacol Ther. 1977 May;21(5):556-66. View Source
